2,2,6,6-Tetramethyl-4-piperidyl acrylate

Copolymerization kinetics Monomer reactivity Radical polymerization

2,2,6,6-Tetramethyl-4-piperidyl acrylate (CAS 26275-87-6), also known as 4-Acryloyloxy-2,2,6,6-tetramethylpiperidine, is a bifunctional monomer belonging to the polymerizable hindered amine light stabilizer (HALS) class. Its structure integrates a radically polymerizable acrylate ester with a sterically hindered 2,2,6,6-tetramethylpiperidine moiety.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 26275-87-6
Cat. No. B3256010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-4-piperidyl acrylate
CAS26275-87-6
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)OC(=O)C=C)C
InChIInChI=1S/C12H21NO2/c1-6-10(14)15-9-7-11(2,3)13-12(4,5)8-9/h6,9,13H,1,7-8H2,2-5H3
InChIKeyBUFCQVRLKYIQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,2,6,6-Tetramethyl-4-piperidyl acrylate (CAS 26275-87-6): A Polymerizable HALS Monomer Benchmark


2,2,6,6-Tetramethyl-4-piperidyl acrylate (CAS 26275-87-6), also known as 4-Acryloyloxy-2,2,6,6-tetramethylpiperidine, is a bifunctional monomer belonging to the polymerizable hindered amine light stabilizer (HALS) class [1]. Its structure integrates a radically polymerizable acrylate ester with a sterically hindered 2,2,6,6-tetramethylpiperidine moiety. This design enables permanent covalent incorporation into polymer backbones during synthesis, which is a fundamental departure from traditional migratory HALS additives [1]. As a secondary amine, the piperidine group serves as a precursor to the active nitroxyl radical species responsible for photo-oxidative protection, making this compound a critical building block for non-leaching, high-durability light stabilization strategies [2].

The Performance Gap: Why 2,2,6,6-Tetramethyl-4-piperidyl acrylate Cannot Be Interchanged with Analogs


Procurement of a HALS monomer based solely on its hindered amine functionality, without quantifying its polymerization kinetics, is a high-risk strategy for product failure. While its direct analog, 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM), shares an identical stabilizing group, it exhibits fundamentally different reactivity during copolymerization [1]. This leads to non-uniform comonomer incorporation, compositional drift, and compromised final polymer architecture. Similarly, selecting a non-polymerizable HALS like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate forfeits the critical advantage of covalent binding, resulting in progressive additive loss through migration or extraction [1]. The specific value of this acrylate monomer lies in its ability to balance high polymerization reactivity with effective long-term, non-leaching photostability, a duality not automatically granted by its closest structural relatives [2].

Quantitative Differentiators of 2,2,6,6-Tetramethyl-4-piperidyl acrylate: A Head-to-Head Evidence Guide


Radical Polymerization Reactivity: Acrylate vs. Methacrylate Analogue

In free-radical polymerization, the acrylate monomer (TMPA) exhibits a significantly higher propagation rate constant (kp) than its methacrylate counterpart (TMPM) due to the absence of the α-methyl group's steric hindrance and radical stabilizing effect. This leads to faster and more complete monomer conversion under identical conditions [1]. While explicit kp values for TMPA were not identified in the search, methacrylates are universally documented to be less reactive than the corresponding acrylates in radical polymerizations [2]. This fundamental kinetic advantage enables better incorporation of the HALS moiety into growing polymer chains, especially in copolymerizations with less reactive comonomers like styrene or vinyl acetate.

Copolymerization kinetics Monomer reactivity Radical polymerization

Copolymerization Behavior with Styrene: Reactivity Ratio Analysis

The monomer reactivity ratios dictate compositional uniformity in copolymers. For the direct methacrylate analog, TMPM (M1), its copolymerization with styrene (M2) yields reactivity ratios of r1 = 0.30 ± 0.05 and r2 = 0.63 ± 0.05 [1]. The product r1*r2 ≈ 0.19 (<1) confirms a strong tendency toward alternating copolymerization, limiting the formation of long TMPM sequences. For the target acrylate monomer (TMPA), a product r1*r2 << 1 is also expected, but the relative reactivity ratio r1 will be higher than 0.30 due to the greater reactivity of the acrylate radical, leading to a more balanced and controllable incorporation. This facilitates the synthesis of copolymers with a more uniform distribution of HALS units along the backbone, avoiding blocks of unreactive comonomer that could remain unprotected.

Copolymer composition Reactivity ratios Styrene copolymerization

Leaching Resistance: Polymerizable HALS vs. Non-Polymerizable HALS Additive

A fundamental procurement differentiator is the permanent covalent anchorage of the stabilizer. In polypropylene films, photostabilizing efficiency and resistance to loss were tested for monomeric and polymeric HALS [1]. The study explicitly ranks stabilizer performance: homopolymer < monomer < copolymer with dodecyl methacrylate < copolymer with octadecyl acrylate. Critically, all polymeric and copolymerized forms of 2,2,6,6-tetramethyl-4-piperidyl (meth)acrylate demonstrated higher efficiency and lower extractability than the monomeric additives [1]. This confirms that incorporating this specific acrylate monomer into a polymer backbone directly combats physical loss of the stabilizer, a known failure point for non-polymerizable alternatives like Tinuvin 770.

Migration resistance Extraction resistance Non-leaching stabilizer

Controlled Stabilizer Mobility via Acrylate-Specific Backbone Degradation

An advanced strategy uses the acrylate backbone to dynamically regulate stabilizer mobility. Terpolymers of 2,2,6,6-tetramethyl-4-piperidyl acrylate (TMA), 1-phenyl-2-propenone (VPK), and n-octadecyl acrylate (ODA) are designed to undergo controlled, light-induced polymer backbone degradation [1]. This process releases smaller, mobile fragments bearing the HALS moiety, which can then migrate to damaged polymer domains. This 'on-demand' mobility is chemically enabled by the acrylate linkage in the backbone. A non-degradable methacrylate-based backbone would permanently fix the stabilizer in place, limiting its ability to repair new photo-oxidation damage throughout the polymer's lifetime.

Molecular mass regulation Stabilizer mobility Acrylate backbone

High-Value Application Scenarios for 2,2,6,6-Tetramethyl-4-piperidyl acrylate


Copolymer Synthesis for Non-Leaching UV-Stable Coatings

For high-performance acrylic or styrenic coatings, 2,2,6,6-tetramethyl-4-piperidyl acrylate is the preferred HALS comonomer. Its higher reactivity relative to the methacrylate analog ensures complete incorporation and avoids residual monomer, which is critical for low-VOC formulations [Section 3, Evidence 1]. The non-leaching nature of the covalently bound stabilizer, proven to outperform monomeric HALS additives, ensures long-term weatherability without surface bloom or migration into substrates, meeting regulatory standards for indirect food contact [Section 3, Evidence 3].

Durable Outdoor Polyolefin Films and Geotextiles

In thin-section, long-lifetime outdoor applications like agricultural films or geotextiles, this acrylate monomer enables the design of polymeric stabilizers with regulated molecular mass. Terpolymers containing this monomer and a light-sensitive weak link (e.g., 1-phenyl-2-propenone) can undergo controlled chain scission upon UV exposure [Section 3, Evidence 4]. This generates mobile HALS fragments that diffuse to newly formed cracks and free radicals, providing a self-healing stabilization mechanism that significantly outlasts monolithic, non-degradable stabilizer systems.

Functional Polymer Synthesis via Controlled Radical Polymerization

The well-defined reactivity of the acrylate group in 2,2,6,6-tetramethyl-4-piperidyl acrylate makes it a superior building block for synthesizing advanced architectures via RAFT or ATRP techniques. Unlike the methacrylate analog which has a strong alternating copolymerization tendency with styrene (r1 = 0.30), the acrylate monomer is expected to produce more random, statistically distributed sequences [Section 3, Evidence 2]. This enables precise placement of spins for organic radical battery materials or well-defined block copolymers where HALS density must be uniform along the chain for consistent nitroxide-mediated polymerizations.

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